N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-tert-butylbenzamide
Description
N-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]-4-tert-butylbenzamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 5 with a 4-bromophenyl group and at position 2 with a 4-tert-butylbenzamide moiety. The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms and one oxygen atom, contributing to its electron-deficient nature and metabolic stability.
This compound is synthesized via amide coupling reactions, as exemplified in , where similar scaffolds employ HBTU and DIPEA as coupling agents.
Properties
IUPAC Name |
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-tert-butylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O2/c1-19(2,3)14-8-4-12(5-9-14)16(24)21-18-23-22-17(25-18)13-6-10-15(20)11-7-13/h4-11H,1-3H3,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCUHYKGZKSWHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-tert-butylbenzamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring is synthesized by reacting hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a halogenation reaction, where a phenyl ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Coupling with Tert-Butylbenzamide: The final step involves coupling the oxadiazole derivative with tert-butylbenzamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-tert-butylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The oxadiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include substituted oxadiazole derivatives, reduced or oxidized forms of the compound, and biaryl compounds resulting from coupling reactions.
Scientific Research Applications
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-tert-butylbenzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-tert-butylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Structural Analogs
Heterocyclic Core Modifications
Oxadiazole vs. Pyrazole
- The 4-methoxyphenyl group (electron-donating) contrasts with the 4-bromophenyl (electron-withdrawing) in the target compound, influencing electronic distribution .
Oxadiazole vs. Thiadiazole
- 4-tert-Butyl-N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]benzamide (): Substituting oxygen with sulfur in the heterocycle increases polarizability and π-π stacking capacity. The fluorobenzyl group introduces steric bulk and moderate electron-withdrawing effects compared to the bromophenyl group. Thiadiazoles are often associated with enhanced antimicrobial activity due to sulfur’s electronegativity .
Substituent Variations on the Oxadiazole Ring
*Estimated using fragment-based methods.
Key Observations:
- Bromophenyl vs. Methoxyphenyl : The bromine atom in the target compound enhances halogen bonding with biological targets (e.g., enzymes), whereas methoxy groups (as in ) prioritize hydrophobic interactions .
- Bromophenyl vs. Pyridinyl : Pyridine’s nitrogen enables coordination with metal ions or acidic residues, a feature absent in the bromophenyl group .
Benzamide Substituent Modifications
Key Observations:
- tert-Butyl vs. Methyl : The tert-butyl group in the target compound significantly increases metabolic stability by shielding the amide bond from enzymatic degradation .
- tert-Butyl vs. Sulfamoyl: Sulfamoyl groups () introduce acidity (pKa ~10–12), enabling ionic interactions absent in the non-polar tert-butyl group .
Biological Activity
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-tert-butylbenzamide is a compound that incorporates a 1,3,4-oxadiazole moiety known for its diverse biological activities. This article examines the biological activity of this compound, focusing on its potential as an anticancer agent and other therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features a bromophenyl group and a tert-butyl substituent, contributing to its unique chemical properties. The oxadiazole ring is particularly noted for its role in various biological activities, including antimicrobial and anticancer effects.
The mechanism by which oxadiazole derivatives exert their biological effects often involves interaction with cellular targets that regulate proliferation and apoptosis. Potential mechanisms include:
- Inhibition of Protein Kinases : Many oxadiazole derivatives act as inhibitors of specific kinases involved in cancer progression.
- Induction of Apoptosis : These compounds may trigger apoptotic pathways in cancer cells through the activation of caspases.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with other similar compounds. The following table summarizes key features:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1,3,4-Oxadiazole Derivative A | CHBrN3O | Exhibits different substituents affecting biological activity |
| 4-Trifluoromethyl-N-(4-bromophenyl)-1,2,5-oxadiazol-3-amine | CHBrFNO | Similar bromophenyl structure but different oxadiazole configuration |
| 5-(Furan-2-yl)-1,3,4-oxadiazol-2-carboxamide | CHNO | Contains furan instead of phenyl; different interaction profiles |
This comparison illustrates how variations in substituents can influence the biological activity of oxadiazole derivatives.
Case Studies
Although specific case studies on this compound are scarce, research on related compounds provides insights into its potential applications:
- Study on Anticancer Activity : A study demonstrated that similar oxadiazole derivatives inhibited cell proliferation in various cancer types through apoptosis induction.
- Mechanistic Insights : Research has shown that oxadiazoles can interfere with cellular signaling pathways crucial for tumor growth and survival.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
